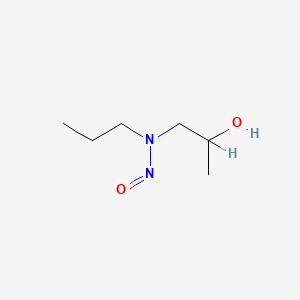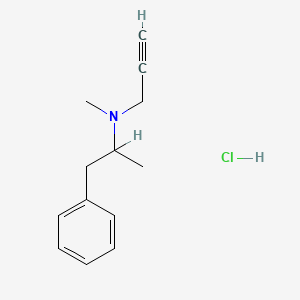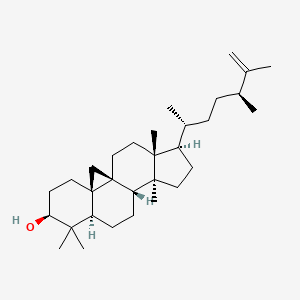
Cyclolaudenol
Overview
Description
Cyclolaudenol is a pentacyclic triterpenoid . It is isolated from several plant species including Turraeanthus and Tillandsia . The molecular formula of Cyclolaudenol is C31H52O .
Synthesis Analysis
The biosynthesis of phytosterols involves the enzymatic C-methylation of sterols . A study suggests that cyclolaudenol is the product of the first alkylation at C-24 . This is different from the more common 24-methylene cycloartanol . Since 24-methylene sterols are needed for the second alkylation reaction, this would explain the absence of C-29 sterols in certain organisms .Molecular Structure Analysis
The molecular structure of Cyclolaudenol consists of 31 carbon atoms, 52 hydrogen atoms, and 1 oxygen atom . It has 10 defined stereocentres .Chemical Reactions Analysis
Cyclolaudenol is involved in a reaction with cycloartenol and S-adenosyl-L-methionine (AdoMet) to generate an intersecting line pattern characteristic of a ternary complex kinetic mechanism . The high energy intermediate analog 25-azacycloartanol was a noncompetitive inhibitor versus cycloartenol and an uncompetitive inhibitor versus AdoMet .Physical And Chemical Properties Analysis
Cyclolaudenol has an average mass of 440.744 Da and a monoisotopic mass of 440.401825 Da .Relevant Papers Several papers were found that discuss Cyclolaudenol. One paper discusses the inhibition of sterol biosynthesis in Chlorella sorokiniana by triparanol . Another paper discusses the biosynthesis of cyclolaudenol in Polypodium vulgare Linn . These papers provide valuable insights into the properties and potential applications of Cyclolaudenol.
Scientific Research Applications
Effects on Membranes : Dahl, Dahl, and Bloch (1980) found that cyclolaudenol can influence the microviscosity of lecithin vesicles and Mycoplasma capricolum membranes, indicating its role in membrane dynamics (Dahl, Dahl, & Bloch, 1980).
Conversion in Plant Seedlings : Balliano et al. (1983) discovered that cyclolaudenol is converted into various sterols in the seedlings of Cucurbita maxima, hinting at its role in plant sterol biosynthesis (Balliano, Caputo, Viola, Delprino, & Cattel, 1983).
Isolation from Plant Extracts : Govardhan, Reddy, and Sundararamaiah (1984) isolated 3-epi-cyclolaudenol and cyclolaudenol from the ethanolic extract of Euphorbia caudicifolia, demonstrating its presence in natural plant sources (Govardhan, Reddy, & Sundararamaiah, 1984).
Cytotoxic Effects Against Cancer Cell Lines : Tang et al. (2017) found that 22-hydroxy-cyclolaudenol, a derivative of cyclolaudenol, exhibits cytotoxic effects against various cancer cell lines, suggesting potential in cancer research (Tang, Li, Sun, Chang, Chan, Lee, & Zeng, 2017).
Wound-Healing Activities : Ezzat, Choucry, and Kandil (2016) reported that cyclolaudenol, isolated from Bergia ammannioides, has antibacterial, antioxidant, and topical anti-inflammatory activities, supporting its use in wound healing (Ezzat, Choucry, & Kandil, 2016).
Responses in Yeast Mutant Strain : Buttke and Bloch (1980) studied the effect of cyclolaudenol on the yeast sterol auxotroph Saccharomyces cerevisiae strain GL7, providing insights into its role in yeast cell membrane function (Buttke & Bloch, 1980).
Transformation into Alkaloids : Desai et al. (1981) demonstrated the partial synthesis of cyclolaudenol into various alkaloids, highlighting its potential as a precursor in alkaloid synthesis (Desai, Singh, Chawla, & Dev, 1981).
Isolation from Fern Constituents : Ageta and Arai (1984) isolated cyclolaudenol from the rhizomes of Polypodium formosanum, showing its natural occurrence in fern species (Ageta & Arai, 1984).
Antiviral Properties : Yen et al. (2007) found that cyclolaudenol has significant antiviral activity against adenovirus in vitro (Yen, Yao, Shi, Pai, Chang, & Lin, 2007).
Biosynthesis in Polypodium Vulgare Linn : Ghisalberti et al. (1969) studied the biosynthesis of cyclolaudenol in Polypodium vulgare Linn, contributing to the understanding of its natural synthesis pathway (Ghisalberti, Souza, Rees, Goad, & Goodwin, 1969).
properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R,5S)-5,6-dimethylhept-6-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)9-10-22(4)23-13-15-29(8)25-12-11-24-27(5,6)26(32)14-16-30(24)19-31(25,30)18-17-28(23,29)7/h21-26,32H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,26-,28+,29-,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHACUTUTOCSJE-HWTFXIFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)C(=C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317556 | |
| Record name | Cyclolaudenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclolaudenol | |
CAS RN |
511-61-5 | |
| Record name | Cyclolaudenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclolaudenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclolaudenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOLAUDENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37A519WW2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



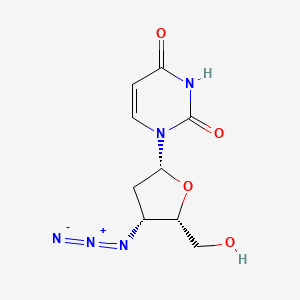



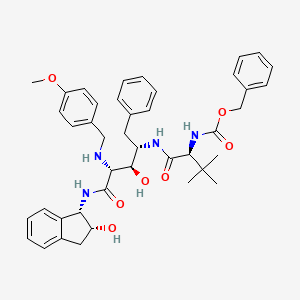


![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)
![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)
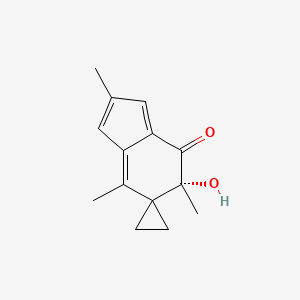
![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)
